2,6-dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a carboxamide group attached to a phenyl ring substituted with a methyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow chemistry techniques. These methods allow for better control over reaction conditions, leading to higher yields and purity. Additionally, optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,6-dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2,6-Dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide
2,6-Dichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
Uniqueness: 2,6-Dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and fluorine atoms. This combination of functional groups can lead to distinct chemical properties and reactivity compared to similar compounds.
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Properties
IUPAC Name |
2,6-dichloro-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-3-8(6-10(7)16)17-13(19)9-4-5-11(14)18-12(9)15/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBSUNBJBDDFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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